ZD-4190
CAS No.:
Cat. No.: VC0007143
Molecular Formula: C19H16BrFN6O2
Molecular Weight: 459.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H16BrFN6O2 |
---|---|
Molecular Weight | 459.3 g/mol |
IUPAC Name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine |
Standard InChI | InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25) |
Standard InChI Key | YBTGTVGEKMZEQX-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4 |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4 |
Introduction
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₆BrFN₆O₂ | |
Molecular Weight | 459.27 g/mol | |
CAS Registry Number | 413599-62-9 | |
Purity (HPLC) | ≥99.65% | |
Storage Conditions | -20°C (3-year stability) |
Mechanism of Action: Targeting VEGF Signaling
Inhibition of VEGFR Tyrosine Kinases
ZD-4190 functions as a competitive ATP antagonist, binding to the kinase domains of VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1) with IC₅₀ values in the low nanomolar range . This dual inhibition disrupts downstream signaling cascades mediated by VEGF-A and VEGF-C, including:
-
Phosphorylation of extracellular signal-regulated kinases (ERK1/2)
-
Activation of RhoA/Rho-kinase pathways implicated in cytoskeletal reorganization
-
Nuclear translocation of hypoxia-inducible factor 1α (HIF-1α)
Antiangiogenic Effects
In PC-3 prostate cancer xenografts, dynamic contrast-enhanced MRI (DCE-MRI) revealed that ZD-4190 (100 mg/kg) reduced the contrast agent transfer constant (K<sup>trans</sup>) by 31% after 24-hour dosing and 53% following 7-day treatment, indicating prolonged suppression of vascular permeability . Histogram analysis showed dose-dependent shifts in tumor perfusion heterogeneity, with treated tumors exhibiting increased populations of low-K<sup>trans</sup> voxels .
Preclinical Pharmacological Profile
In Vitro Activity
-
HCT8/S11 Colon Cancer Cells: ZD-4190 inhibited VEGF-165-induced collagen invasion (IC₅₀ = 10 nM), abrogating p42/44 MAPK phosphorylation and RhoA activation .
-
Calu-6 Lung Cancer Cells: Reduced Sema3A-mediated invasion by 68% at 100 nM concentration through plexin-neuropilin receptor modulation .
Table 2: Antitumor Activity in Human Xenograft Models
In athymic mice bearing HCT8/S11 xenografts, daily oral administration of 50 mg/kg ZD-4190 produced sustained tumor stasis without observable toxicity over 3 weeks . Combination studies with the src inhibitor M475271 demonstrated additive effects, reducing LNM35 lung tumor volume by 82% compared to monotherapy .
Pharmacokinetics and Metabolism
While detailed human pharmacokinetic data remain unpublished, rodent studies indicate:
-
Oral Bioavailability: ~65% in BALB/c mice
-
Half-life (t₁/₂): 4.2 hours (plasma), 8.7 hours (tumor tissue)
-
Metabolites: Primary hepatic oxidation at the triazole moiety (CYP3A4-mediated)
Notably, ZD-4190 exhibits preferential accumulation in tumor vasculature, achieving intratumoral concentrations 3.5-fold higher than plasma levels at 6 hours post-dose .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume